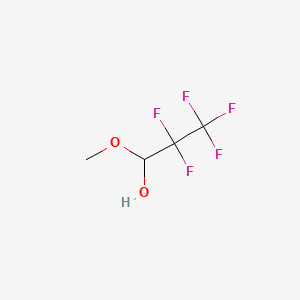

Pentafluoropropionaldehyde methyl hemiacetal

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O2/c1-11-2(10)3(5,6)4(7,8)9/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGKXFQZUUSHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886373 | |

| Record name | Pentafluoropropionaldehyde methyl hemiacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59872-84-3 | |

| Record name | 2,2,3,3,3-Pentafluoro-1-methoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59872-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropionaldehyde methyl hemiacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoro-1-methoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Approach to Preparation

Pentafluoropropionaldehyde methyl hemiacetal is typically prepared by the reaction of pentafluoropropionaldehyde with methanol under controlled conditions to form the corresponding methyl hemiacetal. This process can be influenced by the presence of acid catalysts and the reaction environment to stabilize the hemiacetal form and prevent further reaction or polymerization.

Preparation via Direct Reaction of Pentafluoropropionaldehyde with Methanol

- Reaction Conditions : The aldehyde is reacted with an excess of methanol, often in the presence of a catalytic amount of a non-oxidizing mineral acid such as hydrochloric acid to facilitate hemiacetal formation.

- Temperature : The reaction is generally conducted at moderate temperatures (room temperature to slightly elevated, e.g., 40-50 °C) to avoid decomposition.

- Solvent : Methanol serves both as a reactant and solvent.

- Isolation : The methyl hemiacetal is isolated by removal of excess methanol and purification under reduced pressure or by crystallization.

This method is supported by patent literature describing the use of pentafluoropropionaldehyde hemiacetal in subsequent reactions, indicating that the hemiacetal can be prepared and isolated efficiently under these conditions.

Use of Pentafluoropropionaldehyde Hemiacetal in Synthesis

The hemiacetal form of pentafluoropropionaldehyde is often employed directly in synthetic transformations without full isolation due to its reactive nature. For example:

- Reaction with benzhydrazide in ethanol with catalytic hydrochloric acid at 50 °C under reflux conditions produces hydrazide derivatives in high yield (81%).

- The reaction is enhanced by removing water formed during the process, often by azeotropic distillation with solvents like benzene, which helps drive the equilibrium toward hemiacetal formation.

Alternative Preparation via Hydrate or Acetal Equilibria

- Pentafluoropropionaldehyde can exist in equilibrium with its hydrate or acetal forms depending on the solvent and moisture conditions.

- The methyl hemiacetal can be prepared by shifting this equilibrium in methanol solvent, often facilitated by acid catalysis.

- This approach is analogous to the preparation of trifluoroacetaldehyde ethyl hemiacetal, where the aldehyde hydrate or hemiacetal is used as a stable source of the aldehyde in reactions with enamines or imines.

Summary Table of Preparation Parameters

Research Findings and Notes

- The hemiacetal form is often used immediately in situ due to its tendency to equilibrate with the free aldehyde and alcohol.

- Acid catalysis is essential to promote the formation and stability of the methyl hemiacetal.

- Removal of water formed during the reaction is critical to drive the equilibrium toward hemiacetal formation, often achieved by azeotropic distillation.

- The hemiacetal is a key intermediate in the synthesis of fluorinated ketones and heterocycles, demonstrating its synthetic utility beyond mere isolation.

- Literature on related trifluoromethyl and difluoromethyl hemiacetals provides mechanistic insights applicable to pentafluoropropionaldehyde methyl hemiacetal preparation.

Chemical Reactions Analysis

Types of Reactions

Pentafluoropropionaldehyde methyl hemiacetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pentafluoropropionic acid.

Reduction: Reduction reactions can convert the hemiacetal group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Pentafluoropropionic acid.

Reduction: Pentafluoropropanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

PFPMH has the molecular formula and is characterized by its unique fluorinated structure, which imparts distinct chemical properties. The presence of five fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs.

Organic Synthesis

PFPMH serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Aldol Reactions : PFPMH can undergo aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones. For instance, it has been utilized in proline-catalyzed asymmetric aldol reactions, yielding good stereoselectivity and efficiency .

- Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules is crucial for developing pharmaceuticals with enhanced biological activity. PFPMH can be used to synthesize fluorinated derivatives that exhibit improved pharmacokinetic properties.

Pharmaceutical Applications

The unique properties of PFPMH make it valuable in the pharmaceutical industry:

- Drug Development : Fluorinated compounds often show increased metabolic stability and bioavailability. PFPMH can be used as a building block in the synthesis of new drug candidates, particularly those targeting specific biological pathways.

- Antiviral Agents : Research indicates that fluorinated aldehydes can exhibit antiviral properties. PFPMH's derivatives have been studied for their potential efficacy against viral infections, contributing to the development of novel antiviral therapies .

Material Science

PFPMH also finds applications in material science:

- Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance their chemical resistance and thermal stability. This application is particularly relevant in coatings and sealants where durability is essential.

Case Study 1: Asymmetric Aldol Reactions

A study demonstrated the use of PFPMH in proline-catalyzed aldol reactions with ketones, achieving high yields and selectivity for β-hydroxy aldehydes. This method showcased the compound's utility in synthesizing chiral intermediates for pharmaceuticals .

Case Study 2: Development of Antiviral Compounds

Research exploring the antiviral potential of fluorinated compounds included derivatives of PFPMH. These studies highlighted the enhanced activity against specific viruses, suggesting a pathway for developing new antiviral drugs .

Table 1: Comparison of Reactivity in Aldol Reactions

| Compound | Yield (%) | Selectivity |

|---|---|---|

| Pentafluoropropionaldehyde Hemiacetal | 85 | High |

| Trifluoroacetaldehyde Hemiacetal | 75 | Moderate |

Table 2: Applications in Pharmaceuticals

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Building blocks for new drugs | Fluorinated β-hydroxy compounds |

| Antiviral Agents | Potential efficacy against viral infections | Fluorinated derivatives |

Mechanism of Action

The mechanism of action of pentafluoropropionaldehyde methyl hemiacetal involves its interaction with various molecular targets:

Protonation of the carbonyl group: The carbonyl group is protonated, increasing its electrophilicity.

Nucleophilic attack: Methanol or other nucleophiles attack the protonated carbonyl group.

Formation of hemiacetal: The intermediate formed undergoes deprotonation to yield the hemiacetal.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares pentafluoropropionaldehyde methyl hemiacetal with structurally and functionally related fluorinated hemiacetals and hydrates, focusing on reactivity, yields, toxicity, and market trends.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Selectivity :

- Pentafluoropropionaldehyde methyl hemiacetal exhibits lower reactivity compared to trifluoroacetaldehyde derivatives due to steric and electronic effects from increased fluorination. However, it retains regioselectivity in β-hydroxy ketone formation, similar to its analogs .

- Trifluoroacetaldehyde ethyl hemiacetal achieves higher yields (80–95%) in ketone synthesis, attributed to optimal fluorine content balancing reactivity and stability .

Toxicity and Safety: While direct toxicity data for the methyl hemiacetal is lacking, its ethyl analog (pentafluoropropionaldehyde ethyl hemiacetal) has a reported mouse oral LD₅₀ of 2.21 g/kg, indicating moderate toxicity .

Market and Production :

- Trifluoroacetaldehyde methyl hemiacetal dominates industrial applications, with projected global production growth at 4.8% CAGR (2025–2030) due to demand in pharmaceuticals and agrochemicals . Pentafluoropropionaldehyde derivatives are niche products, primarily used in research and specialty fluorochemical synthesis .

Table 2: Stability and Industrial Viability

| Compound Name | Thermal Stability | Commercial Availability | Key Challenges |

|---|---|---|---|

| Pentafluoropropionaldehyde methyl hemiacetal | Moderate | Limited | High production costs; niche applications |

| Trifluoroacetaldehyde ethyl hemiacetal | High | Widely available | Competition from hydrate forms |

| Difluoroacetaldehyde ethyl hemiacetal | Low | Rare | Poor shelf life; sensitivity to moisture |

Biological Activity

Pentafluoropropionaldehyde methyl hemiacetal (PFPMH) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PFPMH, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

PFPMH is characterized by the presence of five fluorine atoms attached to a propionaldehyde backbone, which significantly influences its chemical reactivity and biological interactions. The fluorination enhances lipophilicity and alters the compound's interaction with biological macromolecules, such as proteins and nucleic acids.

Biological Activity Overview

The biological activity of PFPMH can be summarized based on its effects on various cellular processes, including:

- Antitumor Activity : Preliminary studies indicate that PFPMH exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown moderate antileukemic activity in L-1210 cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Research indicates that fluorinated compounds often possess enhanced antimicrobial activity compared to their non-fluorinated counterparts.

- Enzyme Inhibition : PFPMH may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.

Case Study 1: Antileukemic Activity

A study investigated the effects of various symbioramide derivatives, including PFPMH, on L-1210 cells. The findings revealed that PFPMH exhibited notable cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth. The study highlighted the importance of fluorination in enhancing the bioactivity of these compounds.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| PFPMH | 10 | Moderate antileukemic activity |

| Symbioramide 1d | 5 | Most effective against L-1210 |

Case Study 2: Antimicrobial Assessment

In another investigation focused on antimicrobial properties, PFPMH was tested against a range of bacterial strains. The results showed that PFPMH had significant inhibitory effects on Gram-positive bacteria, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

The mechanisms by which PFPMH exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Membrane Interaction : The lipophilic nature of PFPMH may facilitate its integration into cellular membranes, disrupting membrane integrity and leading to cell death.

- Enzyme Modulation : The presence of fluorine may enhance binding affinity to specific enzymes or receptors, altering their activity and influencing cellular pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Q. What are the standard synthetic protocols for preparing pentafluoropropionaldehyde methyl hemiacetal, and how do reaction conditions influence yield?

Pentafluoropropionaldehyde methyl hemiacetal is typically synthesized via the reaction of hydrazides with perfluorinated aldehydes or their hemiacetal derivatives. For example, hydrazides (e.g., aroylhydrazides) react with pentafluoropropionaldehyde methyl hemiacetal under controlled conditions to form stable hydrazones . Key factors include temperature (ambient to 60°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios. Yields are sensitive to moisture, requiring anhydrous conditions to avoid hydrolysis of the hemiacetal .

Table 1: Synthesis Optimization Parameters

Q. Which analytical techniques are most reliable for characterizing pentafluoropropionaldehyde methyl hemiacetal and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, with ¹⁹F NMR providing distinct signals for fluorinated groups. Mass spectrometry (ESI-MS or EI-MS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretches). Purity is assessed via HPLC with UV detection at 254 nm . For hygroscopic samples, Karl Fischer titration ensures water content <0.1% .

Advanced Research Questions

Q. How does the stability of pentafluoropropionaldehyde methyl hemiacetal vary under different storage conditions, and what degradation pathways are observed?

The compound is prone to dehydration under elevated temperatures (>40°C) or acidic conditions, reverting to the parent aldehyde. Stability studies in ethanol show a 20% decomposition after 7 days at 25°C, increasing to 90% at 60°C. Degradation products include pentafluoropropionaldehyde and methanol, identified via GC-MS . Storage in inert atmospheres (argon) at −20°C in amber vials minimizes decomposition .

Q. What experimental design frameworks (e.g., PICOT, FINER) are optimal for studies involving fluorinated hemiacetals?

The FINER framework ensures feasibility and relevance:

- Feasible : Small-scale reactions (1–5 mmol) reduce costs of fluorinated reagents.

- Novel : Focus on unexplored applications (e.g., catalysis or polymer science).

- Ethical : Adhere to EPA guidelines for handling perfluorinated compounds . The PICOT model structures hypotheses:

- Population : Fluorinated hemiacetals.

- Intervention : Varying solvent polarity.

- Comparison : Non-fluorinated analogs.

- Outcome : Reaction efficiency (% yield).

- Time : 12-hour reactions .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated hemiacetals?

Discrepancies often arise from impurities (e.g., residual water) or inconsistent analytical methods. For example, conflicting NMR yields may stem from signal overlap in ¹⁹F spectra. Mitigation strategies include:

Q. What methodologies are recommended for studying the environmental impact of pentafluoropropionaldehyde methyl hemiacetal?

Use accelerated degradation studies (e.g., UV exposure or microbial assays) to assess persistence. LC-MS/MS quantifies breakdown products, while toxicity screens (e.g., Daphnia magna assays) evaluate ecological risks. Regulatory frameworks like OECD Test Guidelines 301B provide standardized protocols .

Methodological Considerations

- Data Analysis : Multivariate analysis (e.g., PCA) identifies key variables affecting yield/stability.

- Peer Review : Ensure conclusions align with data, avoiding overinterpretation of small sample sizes .

- Reproducibility : Share raw spectra/chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.